3'-Chlorobiphenyl-2-methylamine
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Overview
Description
3'-Chlorobiphenyl-2-methylamine: is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Reductive Amination: Another approach involves the reductive amination of 3-chlorobenzaldehyde with 2-aminobiphenyl.
Industrial Production Methods: Industrial production of 3'-Chlorobiphenyl-2-methylamine often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3'-Chlorobiphenyl-2-methylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Material Science: It is employed in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Dyes and Pigments: Employed in the production of colorants for various applications.
Mechanism of Action
The mechanism of action of 3'-Chlorobiphenyl-2-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . In receptor-mediated pathways, it can modulate signal transduction by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
[2-(3-Chlorophenyl)cyclopropyl]methanamine: Similar structure but with a cyclopropyl group instead of a biphenyl structure.
(3-Chlorophenyl)methanamine: Lacks the additional phenyl ring, making it less complex.
[2-(3-Chlorophenyl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness:
Structural Complexity: The biphenyl structure of 3'-Chlorobiphenyl-2-methylamine provides unique electronic and steric properties that influence its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
Molecular Formula |
C13H12ClN |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H,9,15H2 |
InChI Key |
ZBGKOQLROXQDEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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